molecular formula C17H14IN3O2 B2462529 Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251626-22-8

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2462529
CAS No.: 1251626-22-8
M. Wt: 419.222
InChI Key: IZIJFPUORMXWOR-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C17H14IN3O2 . Its average mass is 419.216 Da and its monoisotopic mass is 419.013062 Da .

Scientific Research Applications

Novel Heterocyclic Systems

Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate serves as a precursor in the synthesis of novel heterocyclic systems. For instance, its derivatives have been used to synthesize new heterocyclic compounds such as 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one and [1,2,3]triazolo[1,5-a]pyridine-3-carboxaldehyde through reactions involving Hofmann rearrangement and attempted Combes synthesis. These compounds exhibit pyrrole-type reactivity, opening avenues for further chemical investigations and potential applications in pharmaceuticals and materials science (Deady & Devine, 2006).

Antibacterial Agents

The compound and its analogues have shown promise as antibacterial agents. Specifically, modifications of the 1,8-naphthyridine-3-carboxylic acid structure have led to compounds with significant in vitro and in vivo antibacterial activity. Such modifications include the introduction of amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the potential of this compound class in the development of new antibacterial drugs and contributing to the understanding of structure-activity relationships in medicinal chemistry (Egawa et al., 1984).

Gastric H+, K+-ATPase Inhibitors

This compound derivatives have been explored as potential reversible inhibitors of gastric H+,K+-ATPase. This exploration involved synthesizing substituted naphthyridines to assess their effects on H+,K+-ATPase activity and acid formation in gastric glands. Although the inhibitory potency of these compounds was not sufficient for pharmacological interest, the research provides valuable insights into the design of new therapeutic agents for treating conditions such as acid reflux disease (Björk et al., 1996).

Synthesis of Biologically Active Intermediates

This compound is key in synthesizing intermediates for biologically active anticancer drugs. A notable process includes the efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate. The optimized method and the intermediate's structural confirmation through various spectroscopic techniques underline the significance of this compound in developing anticancer therapeutics (Zhang et al., 2019).

Properties

IUPAC Name

methyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2/c1-10-3-8-13-15(21-12-6-4-11(18)5-7-12)14(17(22)23-2)9-19-16(13)20-10/h3-9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIJFPUORMXWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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